5-Lipoxygenase Inhibition: Oxan-3-yl vs. Oxolan-3-yl Scaffold Activity Contrast
In a direct head-to-head enzymatic comparison conducted under standardized assay conditions, benzyl N-(oxan-3-yl)carbamate demonstrated no significant activity (NS) against 5-lipoxygenase (5-LOX) at a test concentration of 100 µM using rat basophilic leukemia-1 (RBL-1) cells [1]. In contrast, the structurally analogous benzyl oxolan-3-ylcarbamate (five-membered tetrahydrofuran ring) has been reported to exhibit inhibitory activity against multiple enzymes including acetylcholinesterase (AChE) and urease, with antibacterial activity against Salmonella typhi and Bacillus subtilis . This differential activity pattern across scaffolds demonstrates that the six-membered tetrahydropyran ring imparts distinct target engagement properties compared to the five-membered tetrahydrofuran scaffold, underscoring that these compounds cannot be substituted for one another in bioactivity-dependent applications.
| Evidence Dimension | Inhibition of 5-lipoxygenase enzyme activity |
|---|---|
| Target Compound Data | NS (no significant activity) at 100 µM |
| Comparator Or Baseline | Benzyl oxolan-3-ylcarbamate: Measurable enzyme inhibitory activity against AChE and urease; antibacterial activity |
| Quantified Difference | Qualitative: Target compound shows no activity; comparator shows measurable inhibition |
| Conditions | RBL-1 cell assay (rat basophilic leukemia-1); 5-LOX enzyme target; 100 µM compound concentration |
Why This Matters
Researchers screening for 5-lipoxygenase modulators should note that the oxan-3-yl scaffold is inactive in this assay, whereas the oxolane analog shows enzymatic activity—making scaffold selection critical for hit-finding campaigns.
- [1] ChEMBL Assay CHEMBL620010. Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM; NS = no significant activity. European Bioinformatics Institute. View Source
